REACTION_CXSMILES
|
[C:1]1([P:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC[O:17][C:18]([CH2:20]Cl)=[O:19].C1[O:24]C1.ClC(Cl)C>>[C:1]1([P:7]([CH2:20][C:18]([OH:17])=[O:19])([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:24])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
33.07 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
18.37 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CCl
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 0.15 l four-neck flask provided with a thermometer, stirrer, gas-supply pipe
|
Type
|
CUSTOM
|
Details
|
The flask contents are purged with nitrogen
|
Type
|
ADDITION
|
Details
|
Thereafter, a mixture of ethylene oxide and nitrogen in the ratio of 1:1
|
Type
|
CUSTOM
|
Details
|
is bubbled into the solution at a temperature of the reaction mixture of from -5° to +5° C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |